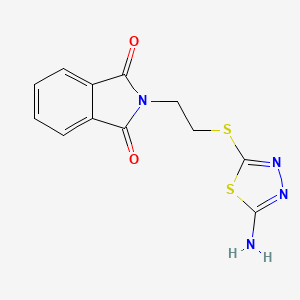

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S2/c13-11-14-15-12(20-11)19-6-5-16-9(17)7-3-1-2-4-8(7)10(16)18/h1-4H,5-6H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHXZNPDOPKXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

Substitution: This reaction can replace one functional group with another, often using reagents like halides or acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1. Thiadiazole Derivatives with Varied Substituents

- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides (7a–l): These derivatives replace the isoindoline-1,3-dione with an acetamide group. They exhibit potent urease inhibition (IC₅₀ values: 0.8–12.3 μM) due to the thiadiazole-thio group’s ability to chelate nickel in the enzyme’s active site . The target compound’s isoindoline-1,3-dione may enhance lipophilicity, improving membrane permeability compared to acetamide analogs.

- Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetates (5a–n): Benzamido substituents on the thiadiazole ring confer antitumor activity (e.g., IC₅₀: 1.2–9.8 μM against HeLa cells) by intercalating DNA or inhibiting topoisomerases .

2.1.2. Isoindoline-1,3-dione Derivatives with Heterocyclic Moieties

- 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) : Replaces thiadiazole with a triazolidinethione group, enhancing hydrogen-bonding capacity. This compound shows moderate antimicrobial activity (MIC: 32–64 μg/mL) but lower solubility due to the bulky phenyl group .

- 2-(4-(1-(2-(4-Phenylthiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione (10): Features a thiazole-hydrazone linker, enabling π-π stacking with kinase ATP-binding sites. Reported anticancer activity (IC₅₀: 4.7 μM) against MCF-7 cells .

Physicochemical Properties

- Lipophilicity : The target compound’s LogP (2.18) balances membrane permeability and solubility better than highly lipophilic analogs like IDT785 (LogP: 3.5) .

Biologische Aktivität

The compound 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione is a derivative of isoindoline and thiadiazole, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : C16H18N6O3S3

- Molecular Weight : 411.579 g/mol

- SMILES Notation : CC(C(=O)N)c1c([S]C(C)CC)c([N]c2nnc(N)s2)c([H])c1[H]

The compound features a complex structure that includes an isoindoline core and a thiadiazole moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. A review highlighted that various 2-amino-1,3,4-thiadiazole derivatives demonstrated enhanced activity against several bacterial strains compared to standard antibiotics. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | 62.5 | Moderate |

| 5-Nitrophenoxymethyl-1,3,4-thiadiazole | Escherichia coli | 32.6 | High |

| 5-Amino-1,3,4-thiadiazole derivatives | Candida albicans | 47.5 | Moderate |

These findings suggest that the incorporation of different substituents on the thiadiazole ring can significantly influence antimicrobial efficacy .

Anticancer Activity

The National Cancer Institute (NCI) evaluated the anticancer properties of related compounds through a series of assays against various human tumor cell lines. The results indicated promising cytotoxic effects:

- GI50/TGI Values : The tested compounds exhibited mean GI50 values around 15.72 µM and TGI values of 50.68 µM against selected cancer cell lines.

This data underscores the potential of thiadiazole-containing compounds in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several thiadiazole derivatives, researchers synthesized a series of compounds based on 5-amino-1,3,4-thiadiazole and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions significantly enhanced activity:

- Compound with p-nitroaniline moiety showed inhibition zones ranging from 15–19 mm against Salmonella typhi and E. coli.

Case Study 2: Anticancer Screening

Another study focused on a compound similar to This compound , demonstrating its ability to inhibit cell proliferation in various cancer cell lines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.